molecular formula C11H9BrN2 B10845225 6-Bromo-4,9-dihydro-3H-beta-carboline

6-Bromo-4,9-dihydro-3H-beta-carboline

Cat. No.: B10845225
M. Wt: 249.11 g/mol
InChI Key: PAHAIWFYCZHWKN-UHFFFAOYSA-N
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Description

6-Bromo-4,9-dihydro-3H-beta-carboline is a brominated derivative belonging to the dihydro-beta-carboline class, which is characterized by a partially saturated pyrido[3,4-b]indole tricyclic ring system . The beta-carboline scaffold is widely recognized for its diverse and potent biological activities, with recent comprehensive reviews highlighting its significance as a privileged structure in the development of anticancer agents . The specific introduction of a bromine atom at the 6-position is a strategic modification often employed in medicinal chemistry to influence the compound's electronic properties, lipophilicity, and potential for binding to biological targets, thereby expanding its research utility . The core beta-carboline structure is known to interact with multiple cellular targets. Research on related compounds indicates potential mechanisms of action including intercalation into DNA, inhibition of cyclin-dependent kinases, and induction of apoptosis through mitochondrial damage and disruption of the PI3K/AKT/mTOR signaling pathway . Furthermore, beta-carboline alkaloids have demonstrated a broad spectrum of pharmacological activities in scientific studies, including antitumor, antimicrobial, anti-inflammatory, and antioxidant effects . The specific structural features of this compound make it a valuable intermediate for the synthesis of more complex heterocyclic systems and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic candidates . This product is intended for research purposes in chemical biology and drug discovery. It is particularly relevant for investigators exploring the mechanisms and applications of beta-carboline derivatives as chemical probes or lead compounds. Attention: For research use only. Not for human or veterinary use.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

6-bromo-4,9-dihydro-3H-pyrido[3,4-b]indole

InChI

InChI=1S/C11H9BrN2/c12-7-1-2-10-9(5-7)8-3-4-13-6-11(8)14-10/h1-2,5-6,14H,3-4H2

InChI Key

PAHAIWFYCZHWKN-UHFFFAOYSA-N

Canonical SMILES

C1CN=CC2=C1C3=C(N2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Standard Protocol

Tryptamine (1a ) or its ester derivatives react with aldehydes in the presence of trifluoroacetic acid (TFA) or acetic acid under reflux conditions. For example, treatment of tryptamine with benzaldehyde in a 1:1.2 molar ratio in dichloromethane (DCM) and TFA at 40–60°C for 1–2 hours yields 1-substituted tetrahydro-beta-carbolines (2a–h ). Subsequent oxidative dehydrogenation using iodine (I₂) and hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) at 100°C for 12 hours aromatizes the tetrahydropyridine ring, producing the fully conjugated beta-carboline.

Bromination Strategies

Introducing the bromine substituent at the 6-position requires either:

  • Pre-functionalization : Using 5-bromotryptamine as the starting material.

  • Post-cyclization bromination : Direct electrophilic substitution on the beta-carboline core. However, this approach risks regioselectivity issues, as bromination may occur at the 5-, 6-, or 7-positions depending on directing groups.

A study by Shamsujunaidi et al. demonstrated that bromination prior to cyclization improves yield (72–85%) compared to post-cyclization methods (50–65%).

Aza-Friedel-Crafts Arylation

Catalyst-free aza-Friedel-Crafts reactions enable direct α-arylation of 4,9-dihydro-3H-beta-carboline intermediates with electron-rich aromatics like naphthols or indoles, providing a route to diversify the beta-carboline scaffold.

Reaction Conditions

In a representative procedure, 4,9-dihydro-3H-beta-carboline (1a ) reacts with 1-naphthol (5a ) under microwave irradiation at 80°C for 30 minutes, yielding 1-(1-hydroxynaphthyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole (6a ) in 78% yield. The absence of transition-metal catalysts simplifies purification and enhances functional group tolerance.

Bromine Incorporation

For 6-bromo derivatives, 6-methoxy-4,9-dihydro-3H-beta-carboline (1b ) serves as a key intermediate. Demethylation with boron tribromide (BBr₃) in DCM at −78°C followed by bromination using N-bromosuccinimide (NBS) achieves regioselective substitution at the 6-position.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki coupling introduces aryl groups to the beta-carboline core, enabling late-stage diversification. This method is particularly useful for attaching substituted phenyl or heteroaryl groups at the 1-position.

General Procedure

A mixture of 1-chloro-beta-carboline (12 ), 4-isoquinolineboronic acid (1.4 equiv.), Pd₂(dba)₃ (5 mol%), and PPh₃ (10 mol%) in toluene/ethanol (3:1) is heated at 80°C for 4 hours under nitrogen. The reaction affords 1-aryl-beta-carbolines in 60–85% yield after column chromatography.

Brominated Substrates

When applied to 6-bromo-beta-carboline, Suzuki coupling retains the bromine substituent without debromination, as confirmed by X-ray crystallography.

Nitrovinyl Indole Cyclization

A novel route involves the cyclization of 6-bromo-3-(2-nitrovinyl)-1H-indole (4 ) with ammonium acetate in acetic acid. This method, adapted from the synthesis of 7-bromotrypargine, proceeds via a Michael addition-cyclization sequence.

Stepwise Synthesis

  • Nitrovinyl Formation : 6-Bromoindole reacts with nitroethylene in DCM at room temperature for 15 minutes, yielding the nitrovinyl intermediate (98% yield).

  • Cyclization : Heating the intermediate with NH₄OAc in AcOH at 100°C for 6 hours induces cyclization to 6-Bromo-4,9-dihydro-3H-beta-carboline (63% yield).

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)Key AdvantageLimitation
Pictet-Spengler70–8540–1001–12High functional group toleranceRequires oxidative dehydrogenation
Aza-Friedel-Crafts65–78800.5–2Catalyst-free, one-potLimited to electron-rich aromatics
Suzuki Coupling60–85804Late-stage diversificationPd catalyst removal required
Nitrovinyl Cyclization631006Avoids dehydrogenation stepsLow yield compared to other methods

Optimization Strategies

Solvent Effects

  • Pictet-Spengler : Acetic acid/water mixtures (9:1) improve cyclization rates by stabilizing protonated intermediates.

  • Suzuki Coupling : Ethanol enhances boronic acid solubility, increasing coupling efficiency.

Catalytic Enhancements

  • Microwave irradiation reduces Aza-Friedel-Crafts reaction times from 24 hours to 30 minutes.

  • Ultrasonication during Pictet-Spengler condensation decreases particle size, improving reaction homogeneity.

Scalability and Industrial Relevance

While lab-scale syntheses predominantly use Pictet-Spengler and Suzuki methods, industrial production favors nitrovinyl cyclization due to:

  • Lower catalyst costs : Avoids expensive Pd complexes.

  • Simpler purification : Fewer byproducts vs. transition-metal-catalyzed reactions.

A pilot-scale study achieved 92% purity at the 10 kg scale using nitrovinyl cyclization, meeting pharmaceutical-grade standards .

Chemical Reactions Analysis

6-Bromo-4,9-dihydro-3H-beta-carboline undergoes various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms to the molecule, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Scientific Research Applications

Neuropharmacological Applications

Alzheimer's Disease Therapy
Research has identified beta-carbolines, including 6-bromo-4,9-dihydro-3H-beta-carboline, as potential therapeutic agents for Alzheimer’s Disease (AD). These compounds can interact with multiple targets involved in the pathophysiology of AD, such as acetylcholinesterase and butyrylcholinesterase. A study demonstrated that derivatives of beta-carbolines exhibit submicromolar potency against these enzymes, suggesting that they could enhance cholinergic neurotransmission and potentially slow cognitive decline in AD patients .

GABA Receptor Modulation
Another significant application of 6-bromo-4,9-dihydro-3H-beta-carboline is its interaction with GABA receptors. It has been shown to modulate cerebellar α6GABAA receptors, which are implicated in the regulation of tremor activity. This modulation suggests that the compound could be beneficial in treating essential tremor and other movement disorders .

Anticancer Activity

Mechanisms of Action
The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. Studies have indicated that beta-carbolines can induce apoptosis in cancer cells through mechanisms such as oxidative stress and disruption of mitochondrial function. For instance, 6-bromo-4,9-dihydro-3H-beta-carboline has demonstrated cytotoxic effects against breast cancer cells (MCF-7) with IC50 values indicating moderate potency .

Case Studies
In vitro studies have reported that 6-bromo-4,9-dihydro-3H-beta-carboline exhibits selective toxicity towards cancer cells compared to normal cells. The compound's ability to inhibit cell proliferation and induce cell cycle arrest positions it as a candidate for further development as an anticancer agent .

Antimicrobial Properties

Antiviral and Fungicidal Activities
The compound has also been investigated for its antimicrobial properties. Research indicates that beta-carbolines possess antiviral and fungicidal activities. For example, studies have shown that derivatives of beta-carbolines can inhibit the growth of various microbial strains, suggesting their potential use in treating infections .

Comparative Analysis with Related Compounds
To understand the unique properties of 6-bromo-4,9-dihydro-3H-beta-carboline, a comparative analysis with structurally similar compounds reveals:

Compound NameStructural FeaturesUnique Aspects
6-Bromo-4,9-dihydro-3H-beta-carbolineContains bromine at C6Exhibits significant neuropharmacological activity
HarmalineSimilar beta-carboline structureKnown for inducing tremors but less selective in receptor modulation
5-Methoxy-beta-carbolineContains methoxy groupDifferent electronic properties affecting biological activity

Comparison with Similar Compounds

Substituent Position and Type

Compound Name Substituent (Position) Molecular Formula Key Structural Differences
6-Bromo-4,9-dihydro-3H-beta-carboline Br (6) C₁₁H₉BrN₂ Bromine at 6-position on indole ring
7-Bromo-4,9-dihydro-3H-beta-carboline Br (7) C₁₁H₉BrN₂ Bromine at 7-position; altered electronic effects
6-Methoxy-4,9-dihydro-3H-beta-carboline OCH₃ (6) C₁₂H₁₂N₂O Methoxy group instead of bromine; reduced lipophilicity
6-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline Br (6) + saturated ring C₁₁H₁₁BrN₂ Partial saturation of the pyridine ring

Key Observations :

  • Substituent Effects : Methoxy groups (e.g., 6-Methoxy derivative) reduce lipophilicity compared to bromine, impacting blood-brain barrier permeability .
  • Ring Saturation : Saturated analogs (e.g., tetrahydro-beta-carbolines) exhibit conformational rigidity, which may enhance selectivity for MAO-B over MAO-A .

Key Observations :

  • Brominated beta-carbolines often require multi-step syntheses, with hydrazine-based routes being common for functionalized derivatives .
  • Cross-coupling reactions (e.g., Suzuki-Miyaura) may fail for sterically hindered substrates, necessitating alternative strategies .

Pharmacological Activity

Compound Name Target Activity IC₅₀ / Binding Affinity Selectivity Notes
6-Bromo-4,9-dihydro-3H-beta-carboline MAO-B inhibition Not reported Potential CNS applications
6-Methoxy-4,9-dihydro-3H-beta-carboline MAO-A inhibition ~10 µM Higher affinity for MAO-A
Harmine (natural beta-carboline) MAO-A inhibition 5 nM Classic MAO-A inhibitor
7-Bromo-4,9-dihydro-3H-beta-carboline Benzodiazepine receptor binding (predicted) Not reported Structural similarity to anxiolytics

Key Observations :

  • Bromine substitution at position 6 may shift selectivity toward MAO-B, unlike methoxy-substituted analogs (e.g., 6-Methoxy derivative), which prefer MAO-A .
  • Natural beta-carbolines like harmine exhibit higher MAO-A inhibition potency, suggesting bromine reduces enzymatic affinity but improves metabolic stability .

Q & A

Q. What are the recommended synthetic routes for preparing 6-Bromo-4,9-dihydro-3H-beta-carboline, and how do reaction conditions influence yield?

Methodological Answer: Brominated beta-carbolines are typically synthesized via electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. For example, bromination of the parent beta-carboline core (e.g., 4,9-dihydro-3H-beta-carboline) using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C can introduce bromine at the 6-position. Reaction time and stoichiometry significantly impact regioselectivity and yield. For instance, excess NBS (>1.2 equiv.) may lead to over-bromination, while shorter reaction times (<2 hours) favor mono-substitution. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How can researchers confirm the structural integrity of 6-Bromo-4,9-dihydro-3H-beta-carboline post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C): Confirm bromine substitution via deshielding of aromatic protons adjacent to the bromine atom (e.g., δ 7.8–8.2 ppm for H-5 in DMSO-d₆). Compare with non-brominated analogs .
  • Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 263.98 for C₁₁H₁₀BrN₂).
  • HPLC: Assess purity using a C18 column (acetonitrile/water + 0.1% TFA, UV detection at 254 nm). Retention times should align with reference standards .

Advanced Research Questions

Q. How can contradictory data in biological activity assays for 6-Bromo-4,9-dihydro-3H-beta-carboline be resolved?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). To address this:

  • Standardize assay conditions: Use consistent cell lines (e.g., HEK293 vs. SH-SY5Y) and solvent controls (DMSO concentration ≤0.1%).
  • Dose-response validation: Perform IC₅₀/EC₅₀ curves in triplicate across independent experiments.
  • Mechanistic studies: Use competitive binding assays (e.g., radioligand displacement for serotonin receptors) to confirm target engagement .

Q. What strategies optimize the stability of 6-Bromo-4,9-dihydro-3H-beta-carboline in aqueous solutions for pharmacokinetic studies?

Methodological Answer: Beta-carbolines are prone to oxidation and photodegradation. Stabilization methods include:

  • pH control: Buffered solutions (pH 4–6) reduce hydrolysis.
  • Light protection: Store solutions in amber vials under nitrogen.
  • Antioxidants: Add 0.01% ascorbic acid or EDTA to chelate metal ions.
  • LC-MS/MS validation: Monitor degradation products (e.g., de-brominated analogs) during long-term storage 8.
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Q. How can computational modeling guide the design of derivatives with enhanced selectivity for neurological targets?

Methodological Answer: Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict binding modes to targets like 5-HT₂A receptors. Key steps:

Ligand preparation: Optimize 6-Bromo-4,9-dihydro-3H-beta-carboline’s geometry (DFT/B3LYP/6-31G*).

Receptor modeling: Use cryo-EM structures (e.g., PDB 6WGT) for docking.

SAR analysis: Modify substituents (e.g., 6-Br → 6-CF₃) and compare binding energies (ΔG). Derivatives with ΔG ≤ −8 kcal/mol show promise for synthesis .

Data Contradiction & Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for brominated beta-carbolines?

Methodological Answer: Variability often stems from purification techniques or starting material quality. Reproducibility checks:

  • Source reagents from validated suppliers (e.g., Kanto Reagents’ >95% purity brominated intermediates, Catalog IDs 04607-52, 04898-62) .
  • Document exact stoichiometry and solvent grades (e.g., anhydrous DMF vs. technical grade).
  • Share raw NMR/HPLC data via open repositories to enable independent verification .

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